2-N-Boc-amino-6-ethoxycarbonylpyridine-4-boronic acid pinacol ester
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Overview
Description
2-N-Boc-amino-6-ethoxycarbonylpyridine-4-boronic acid pinacol ester is a boronic ester derivative that plays a significant role in organic synthesis, particularly in the field of medicinal chemistry. This compound is known for its utility in Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-N-Boc-amino-6-ethoxycarbonylpyridine-4-boronic acid pinacol ester typically involves the reaction of 2-N-Boc-amino-6-ethoxycarbonylpyridine with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is usually carried out under mild conditions, such as room temperature, and in the presence of a base like potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale production. This includes the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
2-N-Boc-amino-6-ethoxycarbonylpyridine-4-boronic acid pinacol ester undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic ester reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Protodeboronation: This reaction involves the removal of the boronic ester group, typically using a protic acid or a base.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents like toluene or ethanol are commonly used.
Protodeboronation: Acids like hydrochloric acid or bases like sodium hydroxide are used under mild conditions.
Major Products
Scientific Research Applications
2-N-Boc-amino-6-ethoxycarbonylpyridine-4-boronic acid pinacol ester has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-N-Boc-amino-6-ethoxycarbonylpyridine-4-boronic acid pinacol ester primarily involves its role as a boronic ester in Suzuki-Miyaura coupling reactions. The boronic ester group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the carbon-carbon bond . This process is facilitated by the presence of a base, which helps to activate the boronic ester group .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid Pinacol Ester: Another boronic ester used in Suzuki-Miyaura coupling reactions.
Methylboronic Acid Pinacol Ester: Similar in structure but with a methyl group instead of the pyridine ring.
Uniqueness
2-N-Boc-amino-6-ethoxycarbonylpyridine-4-boronic acid pinacol ester is unique due to its specific functional groups, which provide additional reactivity and selectivity in chemical reactions. The presence of the Boc-protected amino group and the ethoxycarbonyl group allows for further functionalization and modification, making it a versatile building block in organic synthesis .
Properties
Molecular Formula |
C20H31BN2O5 |
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Molecular Weight |
390.3 g/mol |
IUPAC Name |
ethyl 6-(3,3-dimethylbutanoylamino)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate |
InChI |
InChI=1S/C20H31BN2O5/c1-9-26-17(25)14-10-13(21-27-19(5,6)20(7,8)28-21)11-15(22-14)23-16(24)12-18(2,3)4/h10-11H,9,12H2,1-8H3,(H,22,23,24) |
InChI Key |
GOWNICJKELOXRM-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC(=C2)NC(=O)CC(C)(C)C)C(=O)OCC |
Origin of Product |
United States |
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